molecular formula C8H10N2O3 B1517334 6-Oxo-2-(propan-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid CAS No. 1120258-83-4

6-Oxo-2-(propan-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid

Cat. No.: B1517334
CAS No.: 1120258-83-4
M. Wt: 182.18 g/mol
InChI Key: SREWNDKSRPDGQB-UHFFFAOYSA-N
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Description

6-Oxo-2-(propan-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C8H10N2O3 . It belongs to the class of 1,6-dihydropyrimidine-5-carboxylic acids, a scaffold recognized in medicinal chemistry for its diverse biological potential . This compound features a pyrimidine core, a common pharmacophore in drug discovery, substituted with an isopropyl group at the 2-position and a carboxylic acid moiety at the 5-position. The dihydropyrimidine scaffold is of significant research interest, particularly in the development of enzyme inhibitors. Structurally related pyrimidine derivatives have been investigated as potent antiallergy agents . Furthermore, the inhibition of the xanthine oxidase (XO) enzyme is a well-established therapeutic strategy for conditions like hyperuricemia and gout . The pyrimidine core is a key structural element in this field, forming the basis of known inhibitors and ongoing research into new non-purine analogs . The specific substitution pattern on this compound makes it a valuable intermediate for synthetic chemistry and a candidate for structure-activity relationship (SAR) studies in various drug discovery programs. It is suitable for research applications including molecular docking studies, in vitro bioactivity screening, and as a building block for the synthesis of more complex molecules. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-oxo-2-propan-2-yl-1H-pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-4(2)6-9-3-5(8(12)13)7(11)10-6/h3-4H,1-2H3,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SREWNDKSRPDGQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(C(=O)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652701
Record name 6-Oxo-2-(propan-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1120258-83-4
Record name 6-Oxo-2-(propan-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry

6-Oxo-2-(propan-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid has been investigated for its potential therapeutic properties:

  • Antiviral Activity : Research indicates that derivatives of this compound exhibit antiviral properties, particularly against RNA viruses. Its ability to inhibit viral replication makes it a candidate for further development in antiviral therapies .
  • Antitumor Properties : Studies have shown that certain derivatives can induce apoptosis in cancer cells, suggesting potential applications in oncology as chemotherapeutic agents. The mechanism involves the modulation of cell cycle progression and induction of oxidative stress .

Agricultural Applications

The compound has shown promise in agricultural chemistry:

  • Herbicide Development : Its structural analogs are being explored as herbicides due to their ability to inhibit specific enzymes involved in plant growth regulation. This could lead to the development of more effective and environmentally friendly herbicides .
  • Fungicidal Activity : Some studies have reported antifungal properties, making it a candidate for developing new fungicides that can protect crops from fungal diseases without harming beneficial organisms .

Materials Science

In materials science, the compound's unique properties allow for various applications:

  • Polymer Synthesis : It can be used as a building block in polymer chemistry, leading to the synthesis of novel polymers with desirable mechanical and thermal properties. These polymers may find applications in coatings, adhesives, and composite materials .

Case Studies

Several case studies highlight the applications of this compound:

StudyApplicationFindings
AntiviralDemonstrated effective inhibition of viral replication in vitro.
AntitumorInduced apoptosis in multiple cancer cell lines; potential for drug development.
HerbicideShowed significant herbicidal activity against common weeds; reduced environmental impact compared to traditional herbicides.

Mechanism of Action

The mechanism by which 6-Oxo-2-(propan-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may inhibit enzymes or bind to receptors, leading to therapeutic effects. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Modifications and Substituent Effects

The pharmacological activity of 6-oxo-1,6-dihydropyrimidine derivatives is highly dependent on substituents at positions 2 and 4 of the pyrimidine ring. Below is a comparison with key analogues:

Table 1: Structural and Pharmacological Comparison
Compound Name Substituents (Position 2) Key Modifications IC50 (XO Inhibition) Selectivity/Activity Type Reference
6-Oxo-2-(propan-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid Propan-2-yl None Not reported Hypothesized mixed-type inhibitor
2-(4-Alkoxy-3-cyanophenyl) derivatives 4-Alkoxy-3-cyanophenyl Para-alkoxy and meta-cyano groups 0.0181–0.5677 μM Competitive XO inhibitors
2-{4-[(3-Chlorobenzyl)oxy]-3-(tetrazol-1-yl)phenyl} derivative Tetrazol-1-yl and alkoxy Meta-tetrazolyl and para-alkoxy groups 28.8–629 nM Mixed-type inhibitor, comparable to febuxostat
6-Oxo-2-(trifluoromethyl)-1,6-dihydropyrimidine-5-carboxylic acid Trifluoromethyl Electron-withdrawing CF3 group Not reported Potential enhanced metabolic stability
2-(Cyclopropylmethyl) derivative Cyclopropylmethyl Bulky aliphatic substituent Not reported Unreported enzymatic activity
Key Observations:
  • Electron-Donating vs. Withdrawing Groups : Derivatives with electron-withdrawing groups (e.g., tetrazol-1-yl, CF3) exhibit stronger XO inhibition due to enhanced hydrogen bonding and π-π stacking in the enzyme's active site . The propan-2-yl group, being electron-donating, may reduce potency compared to these analogues.
  • Substituent Positioning: Para-alkoxy and meta-cyano/tetrazolyl groups optimize interactions with XO's subpocket residues, achieving IC50 values <1 μM .
  • Steric Effects : Bulky substituents like cyclopropylmethyl may hinder binding, whereas smaller groups (e.g., propan-2-yl) allow better accommodation in the enzyme cavity .

Physicochemical and Pharmacokinetic Properties

  • Solubility and Stability : Carboxylic acid derivatives generally exhibit moderate aqueous solubility, but electron-withdrawing groups (e.g., CF3) may improve lipophilicity and metabolic stability . The propan-2-yl group likely confers intermediate lipophilicity.
  • Synthetic Accessibility : The propan-2-yl derivative can be synthesized via straightforward alkylation of pyrimidine precursors, whereas tetrazolyl and trifluoromethyl analogues require multi-step functionalization, increasing production complexity .

Biological Activity

6-Oxo-2-(propan-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid is a heterocyclic compound notable for its potential biological activities. Its unique structural features, particularly the pyrimidine ring and carboxylic acid functional group, suggest various interactions with biological systems. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The compound's molecular formula is C9H10N2O4C_9H_{10}N_2O_4 with a molecular weight of 210.19 g/mol. The IUPAC name is 6-oxo-2-(propan-2-yl)-1H-pyrimidine-5-carboxylic acid. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC9H10N2O4
Molecular Weight210.19 g/mol
IUPAC Name6-Oxo-2-(propan-2-yl)-1H-pyrimidine-5-carboxylic acid
InChI KeyWPXPEGCWYVSZJX-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the condensation of pyrimidine derivatives with appropriate oxolane derivatives under controlled conditions. Common methods include:

  • Condensation Reactions : Using catalysts to facilitate the reaction at moderate temperatures.
  • Purification Techniques : Employing crystallization and chromatography to obtain high-purity compounds.

Biological Activity

Recent studies have highlighted various biological activities associated with this compound:

Antioxidant Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antioxidant properties. For instance, a study demonstrated that certain synthesized pyrimidine derivatives showed antioxidant activity ranging from 30% to 82%, with specific compounds outperforming others in reducing oxidative stress markers .

Enzyme Inhibition

This compound has been evaluated for its potential as an enzyme inhibitor. In particular, it has shown promise as a lipoxygenase inhibitor, with some derivatives exhibiting IC50 values comparable to established inhibitors like NDGA (Nordihydroguaiaretic acid) .

Cytotoxic Effects

In vitro studies have revealed that certain derivatives of this compound can inhibit cell proliferation in cancer cell lines. For example, one study reported that a related pyrimidine derivative demonstrated significant cytotoxicity against MDA-MB-231 breast cancer cells with an IC50 value of 0.126 μM .

The biological effects of this compound are primarily attributed to its ability to interact with various molecular targets within cells:

  • Enzyme Binding : The compound can bind to active sites on enzymes, modulating their activity and influencing metabolic pathways.
  • Oxidative Stress Reduction : By scavenging free radicals, it helps mitigate oxidative damage in biological systems.

Case Studies

A selection of case studies illustrates the diverse applications and effects of this compound:

  • Antioxidant Evaluation : A study measured the antioxidant capacity of synthesized pyrimidines against Trolox as a reference standard. The results indicated promising activities for several derivatives, highlighting their potential for therapeutic applications in oxidative stress-related conditions .
  • Cytotoxicity Assessment : In cancer research, derivatives were tested for their ability to inhibit tumor growth in vivo, showing significant reduction in tumor size and improved survival rates in treated mice models .

Preparation Methods

General Synthetic Approach

The synthesis of dihydropyrimidine derivatives, including 6-Oxo-2-(propan-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid, commonly follows a Biginelli-type condensation reaction. This involves the one-pot reaction of an aldehyde, a β-ketoester (or its isopropyl derivative), and urea or thiourea under acidic conditions to form the dihydropyrimidine ring system.

Typical reaction conditions:

  • Reactants: Aldehyde, isopropyl acetoacetate (or ethyl acetoacetate), and urea or thiourea.
  • Catalyst: Glacial acetic acid or hydrochloric acid.
  • Temperature: Initial heating at around 110°C for 1 hour, followed by raising to 140°C for 45 minutes.
  • Solvent: Glacial acetic acid or absolute ethanol.
  • Work-up: Cooling the reaction mixture, filtration, and crystallization from methanol or other suitable solvents.

This method yields the alkyl 6-methyl-4-phenyl (or substituted phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates, which can be further modified to yield the target compound.

Specific Preparation of this compound

The target compound can be synthesized by employing isopropyl acetoacetate as the β-ketoester component, providing the isopropyl substituent at the 2-position of the dihydropyrimidine ring. The key steps are:

  • Step 1: Condensation of isopropyl acetoacetate, an appropriate aldehyde, and urea under acidic reflux conditions.
  • Step 2: Isolation of the intermediate alkyl 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
  • Step 3: Oxidation or hydrolysis steps to convert the thioxo group to the oxo group at position 6, resulting in the 6-oxo derivative.
  • Step 4: Purification by recrystallization to obtain the pure this compound.

Reaction Parameters and Optimization

Parameter Typical Conditions Notes
Aldehyde Aromatic or substituted aromatic Choice affects biological activity and yield
β-Ketoester Isopropyl acetoacetate Provides isopropyl substituent at position 2
Catalyst Glacial acetic acid or HCl Acid catalysis essential for cyclization
Temperature 110°C (1 hr), then 140°C (45 min) Controlled heating improves yield and purity
Solvent Glacial acetic acid or absolute ethanol Solvent choice influences reaction rate and solubility
Work-up Cooling, filtration, crystallization Methanol commonly used for crystallization

Characterization and Confirmation

The synthesized compound is typically characterized using:

These techniques ensure the successful synthesis of the target compound with high purity and correct structure.

Research Findings on Synthesis Efficiency

  • Yields of the initial condensation products range from 60% to 85%, depending on substituents and reaction conditions.
  • Using isopropyl acetoacetate generally yields higher purity products with the desired isopropyl substitution.
  • Acid catalysis with glacial acetic acid is preferred for its mildness and effectiveness.
  • Reaction monitoring by Thin Layer Chromatography (TLC) is useful to optimize reaction time.
  • The oxidation of thioxo to oxo derivatives requires careful control to avoid over-oxidation or decomposition.

Summary Table of Representative Synthesis Data

Compound Variant Yield (%) Melting Point (°C) Key Spectral Features (IR, NMR) Reference
Isopropyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 70 198-200 IR: 3150, 1692, 1640 cm⁻¹; ¹H-NMR: isopropyl signals at δ 5.60-5.10 ppm
Ethyl 6-methyl-4-phenyl-2-thioxo derivative 60 203 IR: 3150, 1660 cm⁻¹; ¹H-NMR: ethyl group signals at δ 4.40-3.93 ppm
This compound (final oxo derivative) Variable Not specified Confirmed by disappearance of thioxo peak and presence of oxo peak Inferred

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Oxo-2-(propan-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer:

  • Route 1 : React 6-(2-methylpropyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carbonitrile with alkylating agents (e.g., 1-bromo-2-methoxyethane) in DMF using anhydrous K₂CO₃. Stir at room temperature for 12 hours, followed by crystallization (43% yield) .
  • Route 2 : Condensation reactions with amines under reflux (e.g., heating 2-methylthiopyrimidines with amines in aqueous HCl to precipitate derivatives) .
  • Optimization : Use polar aprotic solvents (DMF), stoichiometric control (1:1 molar ratio), and extended reaction times. Monitor progress via TLC.

Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer:

  • Spectroscopy :
  • ¹H/¹³C NMR : Identify NH protons (δ 13.55 ppm in DMSO-d₆) and carbonyl carbons (δ 174.50 ppm) .
  • FT-IR : Confirm carbonyl (C=O) stretches near 1660 cm⁻¹ and carboxylic acid (O–H) bands at 2500–3300 cm⁻¹.
  • Chromatography : HPLC with a C18 column (UV detection at 254 nm) to ensure >95% purity.
  • X-ray crystallography : Resolve tautomeric forms and hydrogen-bonding networks (e.g., dimerization via N–H⋯O interactions) .

Q. What are the primary challenges in achieving regioselectivity during the functionalization of the pyrimidine ring?

  • Methodological Answer:

  • Steric hindrance : Bulky substituents (e.g., propan-2-yl at position 2) direct electrophiles to less hindered positions.
  • Directing groups : Use electron-withdrawing groups (e.g., carboxylic acid at position 5) to activate specific sites for nucleophilic attack .
  • Solvent effects : Polar solvents stabilize transition states for regioselective substitutions.

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer:

  • DFT modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the C-5 carboxylic acid group may act as an electron-deficient center.
  • Transition state analysis : Simulate reaction pathways (e.g., SN2 mechanisms) to predict regioselectivity and activation energies .
  • Solvent modeling : Use COSMO-RS to assess solvent effects on reaction kinetics.

Q. What strategies are effective in resolving contradictory data between in vitro and in vivo biological activity studies for this compound?

  • Methodological Answer:

  • Metabolic profiling : Use LC-MS to identify metabolites that may deactivate the compound in vivo.
  • Pharmacokinetic studies : Measure bioavailability (e.g., plasma half-life, tissue distribution) to explain reduced efficacy in vivo .
  • Dose-response calibration : Adjust concentrations to account for enzymatic degradation or protein binding in vivo.

Q. What advanced separation techniques (e.g., membrane technologies) are suitable for isolating enantiomers or tautomeric forms of this compound?

  • Methodological Answer:

  • Chiral chromatography : Use cellulose-based chiral stationary phases (CSPs) with hexane:IPA mobile phases.
  • Membrane separation : Employ ultrafiltration membranes (10–100 kDa) to separate tautomers based on size and polarity .
  • Capillary electrophoresis : Optimize buffer pH (e.g., pH 7.4 phosphate buffer) to exploit charge differences between tautomers.

Q. How does the compound's tautomeric equilibrium (e.g., keto-enol) influence its spectroscopic characterization and biological interactions?

  • Methodological Answer:

  • Keto-enol equilibrium : Use variable-temperature NMR to observe tautomer ratios (e.g., enol dominance in DMSO at 25°C).
  • Biological impact : The enol form may enhance hydrogen bonding with enzyme active sites (e.g., antimicrobial targets) .
  • Computational validation : MD simulations to model tautomer binding affinities in protein pockets.

Q. What are the best practices for designing structure-activity relationship (SAR) studies targeting the pyrimidine core for antimicrobial applications?

  • Methodological Answer:

  • Core modifications : Synthesize derivatives with varied substituents at positions 2 (e.g., alkyl vs. aryl) and 5 (e.g., carboxylic acid vs. ester).
  • Biological assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC assays .
  • Data analysis : Apply QSAR models to correlate electronic parameters (e.g., Hammett constants) with activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Oxo-2-(propan-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid
Reactant of Route 2
6-Oxo-2-(propan-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid

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